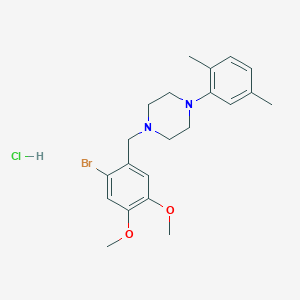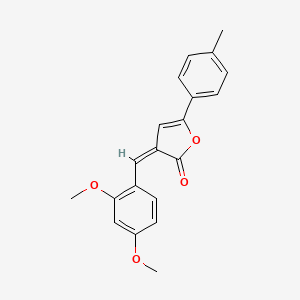![molecular formula C33H20N2O9 B5019340 2-oxo-1,3-propanediyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]](/img/structure/B5019340.png)
2-oxo-1,3-propanediyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]
Vue d'ensemble
Description
2-oxo-1,3-propanediyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate], also known as DPIB, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. This compound is a member of the bisbenzoxazole family and is known for its unique chemical structure and properties.
Applications De Recherche Scientifique
Synthesis and Polymerization
- Polymer Science: The compound is utilized in the synthesis and polymerization reactions of cyclic imino ethers, contributing to the development of poly(ester amide)s. These materials have applications in various fields including coatings, adhesives, and high-performance polymers (Lustoň et al., 2007).
Structural Analysis and Material Properties
- Crystal Structure Analysis: Studies have explored the crystal structures of related compounds, offering insights into molecular conformations and arrangements that are pivotal in materials science and crystallography (P. G. Jene & J. Ibers, 1999).
- Characterization of Resins: The compound plays a role in the preparation and characterization of phthalonitrile resin with hyperbranched structures. This research is significant for developing high-temperature resistant and thermal protection materials (Zi-Long Wang et al., 2020).
Biochemical Research
- Investigation of Genotoxicity: Research has been conducted to assess the genotoxicity of related compounds, which is crucial in evaluating their safety profile for potential therapeutic applications (J. D. dos Santos et al., 2011).
Chemistry and Synthesis
- Synthesis of Novel Compounds: The compound has been used in the synthesis of new materials, such as conjugated copolymers containing benzo[f]isoindole-1,3-dione and diketopyrrolopyrrole units. These materials are valuable in the field of organic electronics (Duo Li et al., 2013).
- **Synthesis of Derivativesand Advanced Materials:**
Research includes the ultrasound-assisted synthesis of derivatives of the compound, illustrating advancements in synthesis techniques and the development of new chemical entities. These methods emphasize efficiency and environmental considerations (R. Ghahremanzadeh et al., 2011).
Electronic and Photonic Applications
- Ferroelectric Liquid Crystal Materials: Derivatives of the compound have been synthesized and analyzed for their mesomorphic behavior, indicating potential applications in ferroelectric liquid-crystal technologies. This research contributes to the development of advanced display and photonic devices (Y. Haramoto & H. Kamogawa, 1990).
Environmental and Safety Assessments
- Assessment of Biological Activity: Investigations into the biological activity of various derivatives have been conducted, which is vital for environmental and health safety assessments. This research helps in understanding the ecological and toxicological impacts of these compounds (M. Fleisher et al., 2009).
Propriétés
IUPAC Name |
[3-[4-(1,3-dioxoisoindol-2-yl)benzoyl]oxy-2-oxopropyl] 4-(1,3-dioxoisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H20N2O9/c36-23(17-43-32(41)19-9-13-21(14-10-19)34-28(37)24-5-1-2-6-25(24)29(34)38)18-44-33(42)20-11-15-22(16-12-20)35-30(39)26-7-3-4-8-27(26)31(35)40/h1-16H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBXKHOGJKXVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)COC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H20N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5019260.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5019275.png)
![2-furylmethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5019278.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodophenyl)acetamide](/img/structure/B5019284.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5019310.png)

![4-{1-cyano-2-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5019325.png)
![N-butyl-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5019326.png)
![{2-[2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5019333.png)

![2-iodo-6-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5019346.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5019358.png)